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molecular formula C6H3I2NO2 B1340216 1,3-Diiodo-5-nitrobenzene CAS No. 57830-60-1

1,3-Diiodo-5-nitrobenzene

Cat. No. B1340216
M. Wt: 374.9 g/mol
InChI Key: JIVYEUNBDFYQRD-UHFFFAOYSA-N
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Patent
US05292879

Procedure details

A mixture of 61.5 g (0.164M) of 3,5-diiodonitrobenzene and 111.1 g (0.4924M) of stannous chloride in 900 mL of ethanol was heated to reflux 1.5 hrs under nitrogen. The reaction mixture was cooled and most of the solvent was removed in vacuo. The residue was partitioned between ethyl acetate and excess ice-cold 5N sodium hydroxide and ice. The organic phase was separated, washed with sat'd sodium chloride solution, and dried over anhyd. magnesium sulfate. Solvent removal afforded a crude oil which was purified on silica gel using 8:1:1 mixture of hexane:methylene chloride:ethyl acetate to give 35 g of 3,5-diiodoaniline as a light tan colored solid.
Quantity
61.5 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
111.1 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[CH:5]=[C:6]([I:8])[CH:7]=1>C(O)C>[I:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([I:8])[CH:7]=1)[NH2:9]

Inputs

Step One
Name
Quantity
61.5 g
Type
reactant
Smiles
IC=1C=C(C=C(C1)I)[N+](=O)[O-]
Name
stannous chloride
Quantity
111.1 g
Type
reactant
Smiles
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux 1.5 hrs under nitrogen
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled and most of the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and excess ice-cold 5N sodium hydroxide and ice
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with sat'd sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried over anhyd
CUSTOM
Type
CUSTOM
Details
Solvent removal
CUSTOM
Type
CUSTOM
Details
afforded a crude oil which
CUSTOM
Type
CUSTOM
Details
was purified on silica gel using 8:1:1 mixture of hexane

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(N)C=C(C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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